molecular formula C18H23ClN6 B11209997 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine

Cat. No.: B11209997
M. Wt: 358.9 g/mol
InChI Key: JAGDISBZXJYDDE-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylamino propyl chain, and a pyrazolo[3,4-d]pyrimidin-4-amine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the diethylamino propyl chain: This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

1-(3-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3-Chlorophenyl)-N-[3-(methylamino)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(3-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H23ClN6

Molecular Weight

358.9 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C18H23ClN6/c1-3-24(4-2)10-6-9-20-17-16-12-23-25(18(16)22-13-21-17)15-8-5-7-14(19)11-15/h5,7-8,11-13H,3-4,6,9-10H2,1-2H3,(H,20,21,22)

InChI Key

JAGDISBZXJYDDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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